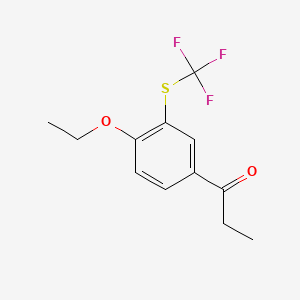

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one is a propan-1-one derivative featuring a phenyl ring substituted at the para-position with an ethoxy group (–OCH₂CH₃) and at the meta-position with a trifluoromethylthio (–SCF₃) group. The trifluoromethylthio substituent is a strong electron-withdrawing group (EWG), while the ethoxy group is moderately electron-donating. Its molecular formula is C₁₂H₁₃F₃O₂S, with a molar mass of 278.29 g/mol.

Properties

Molecular Formula |

C12H13F3O2S |

|---|---|

Molecular Weight |

278.29 g/mol |

IUPAC Name |

1-[4-ethoxy-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C12H13F3O2S/c1-3-9(16)8-5-6-10(17-4-2)11(7-8)18-12(13,14)15/h5-7H,3-4H2,1-2H3 |

InChI Key |

DRWWNEJVPDLYHO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OCC)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 4-ethoxy-3-(trifluoromethylthio)benzaldehyde with a suitable reagent to introduce the propanone moiety. Common reagents used in this synthesis include organometallic compounds and catalysts that facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group, in particular, may play a crucial role in its reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- 1-(4-Chlorophenyl)propan-1-one (C₉H₉ClO): The chloro group (–Cl) is an EWG. In coupling reactions with N-hydroxyphthalimide, it achieved a yield of 67% (Table 2, product 3o) .

- 1-(4-Ethylphenyl)propan-1-one (C₁₁H₁₄O): The ethyl group (–C₂H₅) is electron-donating. It yielded 62% in the same reaction (Table 2, product 3f) .

Key Insight : The trifluoromethylthio group in 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one is more electron-withdrawing than –Cl, which could further polarize the ketone, increasing its susceptibility to nucleophilic attack. However, the ethoxy group may counterbalance this effect.

Anti-Inflammatory Activity

- MPP (1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one) : Exhibits anti-inflammatory effects in breast and ovarian cancer cells. The methylsulfonyl (–SO₂CH₃) and phenylthio (–SPh) groups likely contribute to its activity by modulating redox pathways .

- 1-(4-Hydroxyphenyl)propan-1-one : Isolated from natural sources (e.g., Alpinia galanga), this compound’s hydroxyl group (–OH) may enable antioxidant properties .

However, biological studies on this specific compound are lacking.

Structural and Functional Comparisons

Thiazolidin-yl Derivatives

Compounds like (E)-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one (AAP-8) exhibit antimicrobial activity due to the thiazolidin ring, which enhances interaction with microbial enzymes . In contrast, the ethoxy and trifluoromethylthio groups in this compound may prioritize different biological targets.

Propen-1-one vs. Propan-1-one Derivatives

- This compound : Lacks conjugation, which may reduce photoreactivity but improve stability.

Physicochemical Properties

Biological Activity

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one is a compound characterized by its unique molecular structure, which includes an ethoxy group and a trifluoromethylthio group. These features contribute to its potential biological activity, particularly in enzyme inhibition and receptor interactions. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its implications in medicinal chemistry.

- Molecular Formula : C12H13F3O2S

- Molecular Weight : 278.29 g/mol

- CAS Number : 1806626-97-0

The trifluoromethylthio group is believed to enhance the compound's binding affinity to various molecular targets, which can lead to specific biological effects such as modulation of enzyme activity and receptor signaling pathways. Preliminary studies suggest that this compound may exhibit significant interactions with proteins involved in cancer progression and other diseases.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl groups often display enhanced biological activity due to their electron-withdrawing properties. For instance, studies have shown that similar compounds can inhibit enzymes critical for tumor growth, suggesting that this compound may have antitumor properties.

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of propanones exhibit cytotoxic effects on cancer cell lines. For example, a related compound showed an IC50 value (the concentration required to inhibit cell growth by 50%) against HepG2 cells of approximately 6.92 µM, indicating potent antitumor activity . While specific data on this compound remains limited, its structural similarities suggest potential for similar efficacy.

Case Studies

A recent study explored the biological evaluation of structurally similar compounds, revealing significant cytotoxic effects on breast cancer cells while sparing normal cells . This highlights the potential for selective targeting in therapeutic applications, a crucial aspect for drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one | Position of the ketone group varies | Potentially different reactivity profiles |

| 1-(3-Ethoxy-4-methylphenyl)propan-1-one | Lacks trifluoromethylthio group | Different biological activity due to absence of CF3 |

| This compound | Different position of ethoxy and trifluoromethylthio groups | Distinct electronic properties due to different substituent positions |

The unique arrangement of functional groups in this compound imparts distinct chemical reactivity and biological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.